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Abstract
AV-153 is a 1,4-dihydropyridine (1,4-DHP) derivative that has demonstrated notable

antimutagenic and DNA repair-stimulating properties, alongside potential anti-cancer activity. Its

mechanism of action is centered on its ability to intercalate into DNA at sites of single-strand

breaks, a function that is enhanced in the vicinity of pyrimidine residues. This interaction with

DNA is believed to underpin its biological effects, which include the modulation of poly(ADP-

ribosylation) and the expression of nitric oxide synthases. This technical guide provides a

comprehensive overview of AV-153, including its synthesis, mechanism of action, available

quantitative data, and detailed experimental protocols relevant to its study.

Introduction
1,4-dihydropyridine derivatives represent a significant class of heterocyclic compounds with a

broad spectrum of biological activities. AV-153, identified as sodium 3,5-bis-ethoxycarbonyl-

2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, has emerged as a compound of interest due to

its unique profile as an antimutagenic and DNA repair-stimulating agent.[1][2] Furthermore,

preliminary studies have indicated its potential as an anti-cancer therapeutic.[1] This document

serves as an in-depth technical resource for researchers, scientists, and drug development

professionals, consolidating the current knowledge on AV-153 and providing detailed

methodologies for its further investigation.
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The synthesis of 1,4-dihydropyridine derivatives is classically achieved through the Hantzsch

synthesis.[1] While a specific protocol for AV-153 is not readily available in the public domain, a

highly analogous synthesis for a similar sodium salt of a 1,4-dihydropyridine derivative, Sodium

N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, has

been described and can be adapted for the preparation of AV-153.[2]

Logical Workflow for the Synthesis of AV-153:

Step 1: Hantzsch Condensation

Step 2: Salt Formation

Ethyl Acetoacetate

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-
1,4-dihydropyridine-4-carboxylic acid

Aldehyde Source
(e.g., Glyoxylic Acid)

Ammonia Source
(e.g., Ammonium Hydroxide)

AV-153
(Sodium Salt)NaOH
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Caption: Logical workflow for the proposed synthesis of AV-153.

Experimental Protocol (Adapted):
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Hantzsch Dihydropyridine Synthesis: A mixture of an appropriate aldehyde (e.g., a protected

form of glyoxylic acid), two equivalents of ethyl acetoacetate, and a source of ammonia (e.g.,

ammonium hydroxide) in a suitable solvent such as ethanol is refluxed. The reaction

progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture

is cooled, and the crude 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-

carboxylic acid is isolated by filtration or extraction.

Salt Formation: The isolated carboxylic acid derivative is suspended in distilled water.[2] A

stoichiometric amount of a 1N sodium hydroxide solution is added dropwise with stirring at

room temperature until the solid dissolves completely.[2] The resulting clear solution is then

concentrated under reduced pressure, and the final product, AV-153, is crystallized from a

suitable solvent like ethanol to yield a pale yellow crystalline solid.[2]

Mechanism of Action
AV-153 exerts its biological effects primarily through direct interaction with DNA. It functions as

a DNA intercalator, with a preference for sites of single-strand breaks (nicks), particularly in

regions rich in pyrimidine bases (thymine and cytosine).[1] This intercalation is thought to

stabilize the DNA structure at the break site, making it more accessible to DNA repair enzymes

and thereby stimulating the repair process.

Beyond its direct interaction with DNA, AV-153 has been shown to influence key cellular

signaling pathways:

Poly(ADP-ribosyl)ation: AV-153 has an influence on poly(ADP)ribosylation, a post-

translational modification catalyzed by poly(ADP-ribose) polymerases (PARPs).[1] PARP

enzymes, particularly PARP-1, are crucial for DNA repair signaling.

Nitric Oxide Synthase (NOS) Expression: Studies in a rat model of diabetic nephropathy

have shown that AV-153 can modulate the expression of nitric oxide synthases. Specifically,

it has been observed to down-regulate the expression of inducible nitric oxide synthase

(iNOS) and normalize the expression of endothelial nitric oxide synthase (eNOS).

Signaling Pathways Influenced by AV-153:
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Caption: Signaling pathways modulated by AV-153.

Quantitative Data
The publicly available quantitative data for AV-153 is currently limited. The following tables

summarize the known anti-cancer activity and its effect on DNA integrity.

Table 1: In Vitro Anti-Cancer Activity of AV-153

Cell Line Cancer Type IC50 (mM) Reference

Raji Burkitt's Lymphoma 14.9 [3]

HL-60
Acute Promyelocytic

Leukemia
10.3 [3]

Table 2: Effect of AV-153 on DNA Single-Strand Breaks (SSBs)
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Cell Type
Concentration
Range

Incubation
Time

Reduction in
Spontaneous
SSBs

Reference

Peripheral Blood

Lymphocytes /

HL-60

1 nM - 10 µM 3 hours 13 - 67% [3]

Pharmacokinetic Profile:

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for

AV-153 is not currently available in the public literature. However, 1,4-dihydropyridine

derivatives as a class are known to exhibit significant variability in their pharmacokinetic

profiles, often characterized by a short plasma half-life due to metabolic oxidation to their

pyridine counterparts.[4]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation

of AV-153's biological activities.

DNA Intercalation Assay (Ethidium Bromide
Displacement)
This assay is used to determine the ability of a compound to intercalate into DNA by measuring

the displacement of ethidium bromide, a known DNA intercalator, which results in a decrease in

fluorescence.

Experimental Workflow:

Prepare DNA-Ethidium
Bromide Complex

Add Increasing
Concentrations of AV-153

Measure Fluorescence
(Excitation/Emission)

Analyze Data
(Calculate % decrease)

Click to download full resolution via product page

Caption: Workflow for the DNA intercalation assay.
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Protocol:

Preparation of DNA-Ethidium Bromide Complex: A solution of calf thymus DNA is prepared in

a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to the DNA solution and

incubated to allow for intercalation, resulting in a stable fluorescent complex.

Compound Addition: Increasing concentrations of AV-153 are added to the DNA-ethidium

bromide complex.

Fluorescence Measurement: The fluorescence intensity of the solution is measured using a

spectrofluorometer at appropriate excitation and emission wavelengths for ethidium bromide

(e.g., excitation at 520 nm and emission at 600 nm).

Data Analysis: The percentage decrease in fluorescence intensity is calculated for each

concentration of AV-153. A competitor concentration that causes a 50% decrease in

fluorescence can be determined.

Real-Time Reverse Transcription Polymerase Chain
Reaction (RT-PCR)
This protocol is for quantifying the mRNA expression levels of genes of interest, such as Parp1,

iNos, and eNos, in response to treatment with AV-153.

Experimental Workflow:
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Caption: Workflow for Real-Time RT-PCR analysis.

Protocol:

Cell or Tissue Treatment: Cells or tissues are treated with various concentrations of AV-153
for a specified period.

RNA Isolation: Total RNA is isolated from the treated samples using a commercial RNA

isolation kit according to the manufacturer's instructions.

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for

the target genes (Parp1, iNos, eNos) and a housekeeping gene (e.g., GAPDH, β-actin) for
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normalization. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of

DNA in real-time.

Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of

the target genes is calculated using the ΔΔCt method.

Immunohistochemistry (IHC)
This protocol is for the detection and localization of proteins, such as PARP-1 and iNOS, in

tissue sections following treatment with AV-153.
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Caption: Workflow for Immunohistochemistry.

Protocol:

Tissue Preparation: Tissues from animals treated with AV-153 are fixed in formalin,

embedded in paraffin, and sectioned onto microscope slides.
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Deparaffinization and Rehydration: The paraffin sections are deparaffinized in xylene and

rehydrated through a graded series of ethanol solutions.

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

Blocking: The sections are incubated with a blocking solution (e.g., normal goat serum) to

prevent non-specific antibody binding.

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for

the target protein (e.g., rabbit anti-PARP-1 or mouse anti-iNOS) at an optimized dilution.

Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the

primary antibody is applied, followed by incubation with a streptavidin-horseradish

peroxidase (HRP) conjugate.

Detection: The protein of interest is visualized by adding a chromogenic substrate, such as

3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize

the cell nuclei, dehydrated, and mounted with a coverslip.

Analysis: The slides are examined under a microscope to assess the intensity and

localization of the protein staining.

Conclusion
AV-153 is a promising 1,4-dihydropyridine derivative with a multifaceted mechanism of action

centered on DNA interaction and repair. The available data, though limited, suggests its

potential as an anti-cancer agent. This technical guide provides a foundational resource for the

scientific community to further explore the therapeutic potential of AV-153. Future research

should focus on expanding the quantitative dataset, including a broader range of cancer cell

lines, conducting in vivo efficacy studies in relevant tumor models, and elucidating its detailed

pharmacokinetic profile to support its progression in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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